α‑Glucosidase Inhibitory Potency of 2‑Aryl Benzodiazaborininones vs. Acarbose Reference
In the class‑level study by Mphahlele et al., 2‑aryl‑2,3‑dihydrobenzodiazaborinin‑4(1H)‑ones exhibited moderate to good α‑glucosidase inhibition compared to the reference drug acarbose [1]. While the publication reports aggregate class data and does not isolate the pyridazin‑4‑yl derivative specifically, the SAR trend indicates that electron‑deficient heteroaryl substituents enhance enzyme affinity relative to unsubstituted phenyl [1]. The pyridazin‑4‑yl group, possessing an additional endocyclic nitrogen, is therefore expected to confer stronger inhibitory activity than the 2‑phenyl prototype via reinforced hydrogen‑bonding with the catalytic subsite.
| Evidence Dimension | α‑Glucosidase inhibition (IC₅₀ range across 2‑aryl series) |
|---|---|
| Target Compound Data | Not separately reported; class‑range moderate‑to‑good inhibition (detailed IC₅₀ values in original article) |
| Comparator Or Baseline | Acarbose (reference α‑glucosidase inhibitor); 2‑phenyl‑benzodiazaborininone (prototype of series) |
| Quantified Difference | Class members achieve statistically significant inhibition at concentrations where acarbose is effective; exact fold‑difference varies by aryl group |
| Conditions | In vitro enzymatic assay; α‑glucosidase from Saccharomyces cerevisiae; substrate p‑nitrophenyl‑α‑D‑glucopyranoside |
Why This Matters
α‑Glucosidase inhibition is a clinically validated mechanism for type‑2 diabetes, and the pyridazin‑4‑yl analog is predicted to rank among the more potent members of the series, justifying its selection for SAR expansion.
- [1] Mphahlele MJ, Magwaza NM, Malindisa ST, Choong YS. Biological evaluation of the 2‑aryl‑2,3‑dihydrobenzodiazaborinin‑4(1H)‑ones as potential dual α‑glucosidase and α‑amylase inhibitors with antioxidant properties. Chem Biol Drug Des. 2021;98(2):234‑247. doi:10.1111/cbdd.13893. View Source
